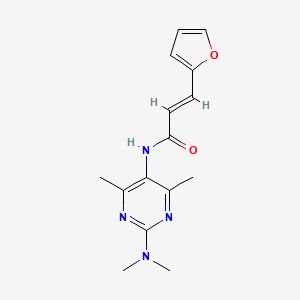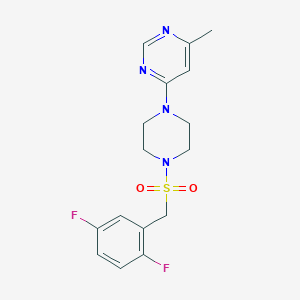
4-(4-((2,5-Difluorobenzyl)sulfonyl)piperazin-1-yl)-6-methylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-((2,5-Difluorobenzyl)sulfonyl)piperazin-1-yl)-6-methylpyrimidine is a chemical compound that has gained attention in the field of scientific research due to its potential applications in drug discovery and development. This compound is a potent inhibitor of various enzymes and receptors, making it a valuable tool for studying the biochemical and physiological effects of these targets.
科学的研究の応用
Herbicidal Applications
One significant area of application for compounds related to "4-(4-((2,5-Difluorobenzyl)sulfonyl)piperazin-1-yl)-6-methylpyrimidine" is in the development of new herbicides. Research by Hamprecht et al. (1999) explored new pyrimidine and triazine intermediates for herbicidal sulfonylureas. These compounds, including various fluoro intermediates, were synthesized and tested for selectivity and efficacy as post-emergence herbicides, particularly in crops like cotton and wheat. The study highlights the potential of these compounds in agricultural applications, aiming to improve selectivity and reduce environmental impact Hamprecht, Mayer, Westphalen, & Walter, 1999.
Antimicrobial Activity
Research on derivatives of pyrimidine compounds, including those structurally similar to "4-(4-((2,5-Difluorobenzyl)sulfonyl)piperazin-1-yl)-6-methylpyrimidine," has demonstrated potent antimicrobial properties. Othman et al. (2019) synthesized a Schiff base derivative from Sulphamerazine Drug and investigated its antimicrobial activity against a range of bacterial and fungal pathogens. The study found the compound exhibited potent antibacterial and antifungal activity, highlighting its potential use in developing new antimicrobial agents Othman, Al-Masoudi, Hama, & Hussain, 2019.
Vasodilator Properties
Compounds incorporating pyrimidine and triazine structures have also been investigated for their potential as vasodilators. McCall et al. (1983) synthesized di- and triaminopyrimidine 3-oxides and their corresponding O-sulfates, demonstrating their hypotensive effects through direct vasodilation. This research opens avenues for the development of new treatments for conditions requiring vasodilation McCall, Aiken, Chidester, Ducharme, & Wendling, 1983.
Antimicrobial Agents
Another study by Jadhav et al. (2017) focused on the synthesis of a series of novel compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid with varying substitutions. These compounds were evaluated for their antimicrobial activities against Gram-positive, Gram-negative bacterial strains, and fungal strains, demonstrating moderate to good activities. This indicates the potential for such compounds to serve as the basis for new antimicrobial drugs Jadhav, Raundal, Patil, & Bobade, 2017.
Pharmacological Applications
Mohan et al. (2014) designed and synthesized novel methylpyrimidine sulfonyl piperazine derivatives and evaluated their pharmacological activities. Their research focused on antibacterial, anthelmintic, and anti-inflammatory activities, demonstrating some compounds as potent pharmacophores. This study underscores the versatility of pyrimidine derivatives in pharmaceutical research, offering insights into developing novel therapeutic agents Mohan, Sreenivasa, Manojkumar, Rao, Thippeswamy, & Suchetan, 2014.
特性
IUPAC Name |
4-[4-[(2,5-difluorophenyl)methylsulfonyl]piperazin-1-yl]-6-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F2N4O2S/c1-12-8-16(20-11-19-12)21-4-6-22(7-5-21)25(23,24)10-13-9-14(17)2-3-15(13)18/h2-3,8-9,11H,4-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVMSEMNJUOWVNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CCN(CC2)S(=O)(=O)CC3=C(C=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-((2,5-Difluorobenzyl)sulfonyl)piperazin-1-yl)-6-methylpyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


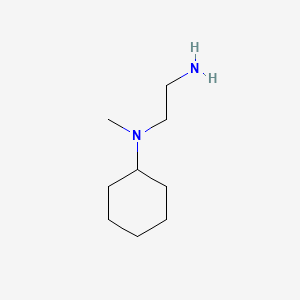
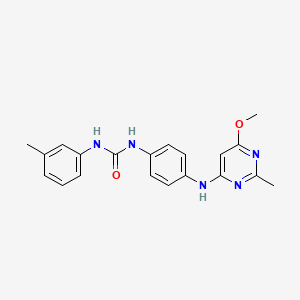
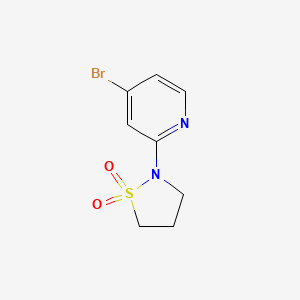
![N-cyclopentyl-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2881863.png)
![2-[(1-methyl-1H-pyrazol-4-yl)amino]acetic acid](/img/structure/B2881864.png)
![2-{[(5-Methyl-1,2-oxazol-3-yl)methyl]amino}cyclobutan-1-ol](/img/structure/B2881865.png)
![N-(1,2,3-thiadiazol-4-ylcarbonyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B2881868.png)

![2-(benzylsulfanyl)-5-[3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazole](/img/structure/B2881871.png)
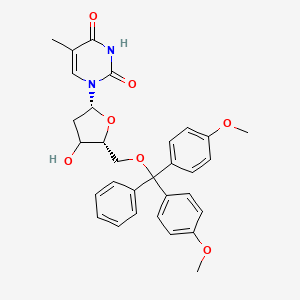
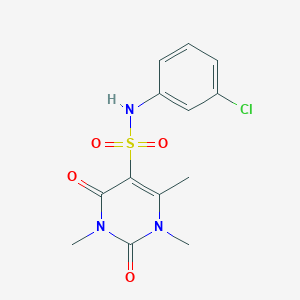
![1-{2-Nitro-4-[(trifluoromethyl)sulfonyl]phenyl}pyrrolidine](/img/structure/B2881875.png)
